Product packaging for L-Proline, D-prolyl-(Cat. No.:CAS No. 37784-16-0)

L-Proline, D-prolyl-

Cat. No.: B3263684
CAS No.: 37784-16-0
M. Wt: 212.25 g/mol
InChI Key: RWCOTTLHDJWHRS-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Proline, D-prolyl- is a dipeptide composed of L-proline and D-proline, placing it in the class of organic compounds known as dipeptides . This configuration makes it a molecule of significant interest in biochemical research, particularly for studying peptide stability, conformation, and enzyme-substrate interactions. Proline is unique among the proteinogenic amino acids as it possesses a secondary amine, forming a rigid pyrrolidine ring structure that confers exceptional conformational rigidity and strongly influences protein architecture . This distinct structure leads to a high propensity for inducing turns in peptides and proteins and makes peptide bonds involving proline susceptible to cis-trans isomerization, a process often catalyzed by prolyl isomerase enzymes . The inclusion of a D-proline residue is particularly noteworthy, as D-amino acids are not commonly incorporated into ribosomally synthesized proteins but are found in various bacterial peptides and can influence biological activity and stability against enzymatic degradation. Researchers can utilize L-Proline, D-prolyl- to investigate specialized enzymatic activities, such as those of prolyl oligopeptidase (PREP), an enzyme highly expressed in the brain that cleaves peptides at the C-terminal side of proline residues and may play a role in learning, memory, and neurodegeneration . Furthermore, this compound may serve as a substrate or inhibitor for studying prolyl hydroxylase enzymes (procollagen-proline dioxygenase), which are Fe2+, α-ketoglutarate, and ascorbate-dependent dioxygenases that catalyze the post-translational formation of 4-hydroxyproline in collagen, a critical modification for its stability . The ability of proline and its derivatives to act as osmoprotectants in plants and microorganisms under environmental stress is another potential area of investigation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O3 B3263684 L-Proline, D-prolyl- CAS No. 37784-16-0

Properties

IUPAC Name

(2S)-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11H,1-6H2,(H,14,15)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCOTTLHDJWHRS-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N2CCC[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720804
Record name D-Prolyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37784-16-0
Record name D-Prolyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Proline, D-prolyl- can be synthesized through several methods. One common approach involves the amidation of L-Proline with D-Proline using biocatalysts. This method ensures high optical purity and avoids racemization . Another method involves the use of metabolic engineering strategies to produce hydroxyproline derivatives, which can then be converted to L-Proline, D-prolyl- through further chemical reactions .

Industrial Production Methods

Industrial production of L-Proline, D-prolyl- often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce proline, which is then harvested and purified . This method is preferred due to its scalability and environmental friendliness compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

L-Proline, D-prolyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

L-Proline, D-prolyl- exerts its effects through several mechanisms:

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Chirality and Molecular Interactions
  • L-Proline adopts the L-configuration, making it compatible with ribosomal machinery for peptide synthesis. Its pyrrolidine ring imposes structural rigidity, influencing protein folding .
  • D-Prolyl- derivatives exhibit reversed chirality, which disrupts recognition by most enzymes.

Table 1: Binding Energies in Cocrystals

System Binding Energy (kcal/mol) Method Reference
EZT + L-proline -12.82 DFT/B3LYP
EZT + 2L-proline -27.59 DFT/B3LYP
EZT + L-proline (BSSE-corrected) -11.44 Counterpoise

The stronger binding in EZT + 2L-proline highlights cooperative hydrogen bonding, a feature absent in D-prolyl- analogs due to steric and electronic mismatches .

Stability in Nanocomposites

L-Proline immobilized on graphene oxide/Fe₃O₄ (GO/Fe₃O₄) retains 95% of its nitrogen content after eight catalytic cycles, demonstrating superior stability via hydrogen bonding with GO’s functional groups . In contrast, D-prolyl- derivatives lack comparable studies, likely due to weaker interactions with nanocarbon supports.

Organocatalysis
  • L-Proline achieves 90% yield in Aldol reactions when supported on multi-wall carbon nanotubes (MWCNTs) or graphene oxide (GO), outperforming C₆₀ and activated carbon .
  • D-Prolyl- derivatives are rarely used in catalysis but serve as ligands in metal complexes. For example, Cp*Ir(L-Pro)Cl improves α-arylation yields (75%) compared to L-proline-free systems (48%) .

Table 2: Catalytic Efficiency of Supported L-Proline

Support Material Reaction Yield Retention (7 cycles) Reference
MWCNTs Aldol reaction 90%
GO/Fe₃O₄ Aldol reaction 95%
Activated carbon Aldol reaction 5% (after 3 cycles)
Enzymatic Specificity
  • L-Proline dehydrogenase exhibits strict specificity for L-proline, critical for metabolic pathways in organisms like Thermococcus profundus .
  • D-Proline dehydrogenase displays broad substrate tolerance, utilizing D-isoleucine, D-valine, and D-proline, but is evolutionarily rare .
Metabolic Profiles

In post-weaning piglets, L-proline/D-proline ratios shift significantly, indicating roles in stress response and immune regulation .

Comparative Analysis with Derivatives

N-Methylproline

N-Methyl-L-proline (CAS 475-11-6) modifies the pyrrolidine ring, enhancing hydrophobicity and altering peptide conformation.

Dl-Proline

Racemic Dl-proline (CAS 609-36-9) exhibits reduced biological activity due to chiral mismatch. It is primarily used in synthetic chemistry rather than biochemistry .

Biological Activity

L-Proline, commonly referred to as proline, is a non-essential amino acid that plays a crucial role in various biological processes. Its unique cyclic structure and properties enable it to participate in metabolic pathways that influence cellular behavior, particularly in stress responses, cancer biology, and protein folding. This article explores the biological activity of L-Proline and its derivative D-prolyl-, focusing on their functions, mechanisms, and implications in health and disease.

1. Overview of Proline Metabolism

Proline metabolism is a key pathway in cellular energy production and stress response. The synthesis of L-proline occurs primarily from L-glutamate through a series of enzymatic reactions involving pyrroline-5-carboxylate reductase (PYCR) and proline dehydrogenase (PRODH) . The catabolism of proline is linked to mitochondrial respiration, contributing to the generation of reactive oxygen species (ROS) and influencing apoptosis in various cell types .

Table 1: Enzymatic Pathways of Proline Metabolism

Process Enzyme Function
SynthesisALDH18A1Converts L-glutamate to L-proline
SynthesisPYCRReduces pyrroline-5-carboxylate to L-proline
CatabolismPRODHOxidizes L-proline to L-glutamate
CatabolismP5CDHFurther processes proline metabolites

2.1. Role in Cancer Biology

Proline metabolism has been implicated in cancer cell proliferation and survival. Cancer cells often exhibit altered proline metabolism, which supports their growth under nutrient-deprived conditions . The enzymes involved in proline metabolism can serve as potential therapeutic targets for anticancer drugs. For instance, increased expression of PRODH has been shown to induce apoptosis in colorectal cancer cells by generating ROS .

Case Study: PRODH in Colorectal Cancer

A study demonstrated that ectopic expression of PRODH in DLD-1 colorectal cancer cells led to significant apoptosis through ROS generation. However, the effect varied with the expression level: high levels induced cell death while lower levels caused cell cycle arrest . This dual role highlights the complexity of proline's impact on tumor biology.

2.2. Stress Response Mechanism

Proline acts as an osmoprotectant and antioxidant during cellular stress. In plants, for example, it accumulates under salinity or drought conditions, helping to stabilize proteins and membranes . In animal models, exogenous proline has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative damage .

3. Structural and Functional Implications

The unique cyclic structure of proline allows it to influence protein folding and stability significantly. Proline residues are known to induce turns in protein structures and are abundant in intrinsically disordered proteins . This property is critical for the proper functioning of many proteins involved in signaling pathways.

Table 2: Effects of Proline on Protein Structure

Protein Type Effect of Proline
Globular ProteinsStabilizes tertiary structure
Membrane ProteinsAffects conformation and functional dynamics
Intrinsically Disordered ProteinsPromotes structural disorder

4. Conclusion

L-Proline and its derivative D-prolyl- serve multifaceted roles in biological systems, influencing cellular metabolism, stress responses, and cancer progression. Understanding the intricate mechanisms by which proline operates can provide insights into its potential therapeutic applications, particularly in oncology and regenerative medicine.

Q & A

Q. 1.1. How does the stereochemistry of L-Proline influence its biological functions compared to D-prolyl peptides?

L-Proline’s cyclic structure introduces conformational rigidity in peptides, stabilizing secondary structures like β-turns and helices . In contrast, D-prolyl isomers disrupt native folding due to altered stereochemistry, which can be studied via X-ray crystallography or circular dichroism (CD) spectroscopy. For example, NMR studies of L-Proline in collagen reveal its role in maintaining triple-helix stability, while D-prolyl derivatives destabilize this structure .

Q. 1.2. What analytical methods are recommended for characterizing L-Proline purity and structural integrity?

  • HPLC with UV/Vis detection : Validates purity using pharmacopeial standards (e.g., USP) .
  • NMR spectroscopy : Confirms stereochemistry and detects impurities via chemical shift analysis .
  • Mass spectrometry : Identifies isotopic patterns and fragmentation pathways (e.g., m/z 115.06 for L-Proline) .
    Table 1 : Key Analytical Parameters for L-Proline
ParameterMethodReference Standard
Purity (>99%)HPLC-UVUSP L-Proline
Stereochemical integrityNMR (¹H/¹³C)ChemWhat SDF files
Thermal stabilityDSC/TGAN/A

Q. 1.3. How does L-Proline contribute to collagen synthesis in vitro?

L-Proline hydroxylation (e.g., via prolyl hydroxylase) is critical for collagen crosslinking. Experimental protocols involve:

Cell culture models : Treat fibroblasts with L-Proline (2–10 mM) and measure hydroxyproline via colorimetric assays .

Inhibition studies : Use cis-4-hydroxy-L-proline to block collagen synthesis, followed by qPCR analysis of COL1A1 expression .

Advanced Research Questions

Q. 2.1. How can L-Proline-based deep eutectic solvents (DESs) enhance asymmetric catalysis?

L-Proline acts as a hydrogen bond acceptor in DESs, enabling enantioselective Michael additions. Methodological steps:

DES preparation : Mix L-Proline with glycerol (1:2 molar ratio) and analyze via ¹H NMR to confirm H-bonding .

Catalytic efficiency : Compare enantiomeric excess (ee) using chiral HPLC; DESs with L-Proline achieve >90% ee in ketone additions .
Table 2 : Organocatalytic Performance of L-Proline DESs

DES CompositionReactionee (%)Yield (%)
L-Proline/GlycerolMichael addition9285
L-Proline/p-TSAAldol reaction8878

Q. 2.2. What mechanisms underlie L-Proline transport in parasitic protozoa like Trypanosoma cruzi?

L-Proline uptake in T. cruzi involves two energy-dependent systems:

  • System A : Km = 310 µM, inhibited by H⁺ uncouplers.
  • System B : Km = 1.36 mM, specific for L-Proline and L-alanine .
    Methodology :
  • Radiolabeled uptake assays : Use ³H-L-Proline with inhibitors (e.g., oligomycin) to assess ATP dependence .
  • CRISPR knockouts : Target putative transporters (e.g., TbAAT6) to confirm functional roles .

Q. 2.3. How do elevated L-Proline levels disrupt GABAergic signaling in neuropsychiatric models?

In Prodh-deficient mice, L-Proline (5–10 mM) mimics GABA by binding GABAA receptors, reducing hippocampal gamma oscillations. Experimental approaches:

Electrophysiology : Measure GABAergic IPSCs in brain slices exposed to L-Proline .

Behavioral assays : Test cognitive deficits via Morris water maze in Prodh⁻/⁻ mice .

Data Contradiction Analysis

Q. 3.1. Resolving discrepancies in L-Proline’s cognitive effects: Neuroprotection vs. no observed benefit

  • Supporting neuroprotection : L-Proline (3 g/day) improved spatial memory in mice via NMDA receptor modulation .
  • Contradictory evidence : Human trials show no significant cognitive enhancement, possibly due to blood-brain barrier limitations .
    Resolution strategy :

Pharmacokinetic profiling : Measure CNS uptake using ¹³C-L-Proline PET imaging.

Dose-response studies : Test higher doses (10–15 g/day) in primates to assess neuroprotective thresholds .

Table 3 : Conflicting Studies on L-Proline’s Cognitive Effects

Study ModelDoseOutcomeProposed Mechanism
Mice (Prodh⁻/⁻)5 mM (diet)Improved memoryGABAergic modulation
Human RCT (n=50)5 g/dayNo effectLow CNS bioavailability

Methodological Guidelines

Q. 4.1. Designing in vitro assays for L-Proline biosynthesis regulation in plants

  • Stress induction : Treat Arabidopsis with 200 mM NaCl and quantify L-Proline via ninhydrin assay .
  • Gene silencing : Use RNAi targeting P5CS1 (Δ1-pyrroline-5-carboxylate synthase) to confirm biosynthesis pathways .

Q. 4.2. Best practices for synthesizing L-Proline-containing peptides

  • Solid-phase synthesis : Use Fmoc-L-Proline-OH with HATU/DIPEA activation to minimize racemization .
  • Conformational analysis : Employ MD simulations to predict β-turn propensity in Proline-rich sequences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Proline, D-prolyl-
Reactant of Route 2
L-Proline, D-prolyl-

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